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molecular formula C14H11F3O B1350613 3-(Trifluoromethyl)benzhydrol CAS No. 728-80-3

3-(Trifluoromethyl)benzhydrol

Cat. No. B1350613
M. Wt: 252.23 g/mol
InChI Key: KRMIEGLFYDWJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04082755

Procedure details

To a stirred mixture of 40 parts of sulfinyl chloride in 150 parts of trichloromethane is added dropwise a solution of 64 parts of α-phenyl-3-(trifluoromethyl)benzenemethanol in 375 parts of trichloromethane. Upon completion, stirring is continued for 1 hour at room temperature. The whole is heated to reflux and stirring is continued for 3 hours at reflux temperature. After stirring overnight at room temperature, the solvent is evaporated. The residue is taken up in methylbenzene and the latter is evaporated again, yielding 70 parts (100%) of 1-(chlorophenylmethyl)-3-(trifluoromethyl)benzene as an oily residue.
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
64
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]1([CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=2)O)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>ClC(Cl)Cl>[Cl:3][CH:11]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=1

Inputs

Step One
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)Cl
Step Two
Name
64
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The whole is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
STIRRING
Type
STIRRING
Details
After stirring overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the latter is evaporated again

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(C1=CC(=CC=C1)C(F)(F)F)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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